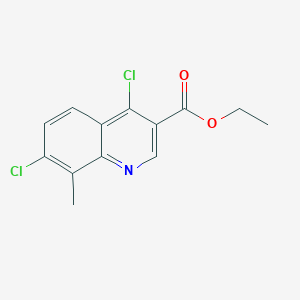

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

描述

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate (CAS 58666-08-3) is a halogenated quinoline derivative featuring a quinoline core substituted with chlorine atoms at positions 4 and 7, a methyl group at position 8, and an ethyl ester moiety at position 3. Quinoline derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their diverse reactivity and biological activity. The compound’s substitution pattern—particularly the electron-withdrawing chlorine atoms and the sterically demanding methyl group—may influence its reactivity, solubility, and intermolecular interactions .

属性

IUPAC Name |

ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCLNHQILNZPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352552 | |

| Record name | ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58666-08-3 | |

| Record name | ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate typically involves the reaction of 4,7-dichloro-8-methylquinoline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation and moisture interference . The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield . The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination .

化学反应分析

Types of Reactions

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

科学研究应用

Scientific Research Applications of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable intermediate in synthesizing complex molecules and a promising lead in drug discovery.

Applications in Scientific Research

- Chemistry: This compound serves as an intermediate in synthesizing complex organic molecules and heterocyclic compounds. It can be used to produce amides .

- Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: this compound is explored as a lead compound in drug discovery and development for various therapeutic areas. The presence of the chlorine substituents at the 4 and 7 positions and a methyl group at the 8 position contribute to its pharmacological properties.

- Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties and has shown effectiveness against a range of bacterial strains. For example, it has shown an inhibition zone of 22 mm against Pseudomonas aeruginosa and 25 mm against Klebsiella pneumoniae. These results suggest that the compound can potentially serve as a lead for developing new antimicrobial agents.

作用机制

The mechanism of action of ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of certain enzymes, leading to the disruption of cellular processes . This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .

相似化合物的比较

Key Observations :

- Substituent Position and Type: The target compound’s dichloro (4,7) and methyl (8) substitution distinguishes it from analogs like ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate (Cl at 4,6) and ethyl 4-chloro-8-nitroquinoline-3-carboxylate (NO₂ at 8).

- Functional Group Effects: Nitro vs. Methyl: The nitro group in ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6) introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the methyl group in the target compound . Bromo vs.

生物活性

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its antimicrobial and anticancer properties, mechanisms of action, and comparisons with related compounds, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a complex structure that enhances its biological activity. The presence of chlorine substituents at the 4 and 7 positions and a methyl group at the 8 position contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H10Cl2N2O2 |

| Molecular Weight | 287.12 g/mol |

| Boiling Point | Approx. 370.9 °C |

| Density | 1.344 g/cm³ |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In various studies, it has shown effectiveness against a range of bacterial strains:

- Inhibition Zones :

- Against Pseudomonas aeruginosa: 22 mm (standard drug: 24 mm)

- Against Klebsiella pneumoniae: 25 mm (standard drug: 27 mm)

These results suggest that the compound can potentially serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer potential. It has demonstrated significant cytotoxic effects against several cancer cell lines, including pancreatic carcinoma and breast carcinoma:

| Cell Line | IC50 (µM) |

|---|---|

| Pancreatic Carcinoma (518A) | <0.1 |

| Colon Carcinoma (HT-29) | <0.1 |

| Breast Carcinoma (MCF-7) | <0.1 |

These low IC50 values indicate strong antiproliferative effects, making it a promising candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can bind to specific enzymes involved in cellular processes, thereby inhibiting their activity.

- DNA Interaction : It has been shown to interact with DNA, potentially disrupting replication and transcription processes.

- Pathway Modulation : this compound may modulate signaling pathways related to cell survival and apoptosis .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound had superior activity compared to several standard antibiotics, highlighting its potential as an alternative treatment option for resistant bacterial strains .

Study on Anticancer Properties

In another study focused on anticancer activity, derivatives of this compound were tested against multiple cancer cell lines. The findings demonstrated that these derivatives exhibited remarkable cytotoxicity with IC50 values in the nanomolar range, outperforming many existing chemotherapeutic agents .

Comparison with Similar Compounds

This compound can be compared with other quinoline derivatives to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-chloroquinoline-3-carboxylate | Chlorine at position 4 | Strong antibacterial activity |

| Ethyl 8-methylquinoline-3-carboxylate | Methyl group at position 8 | Significant antifungal properties |

| Ethyl 6-chloroquinoline-3-carboxylate | Chlorine at position 6 | Effective against specific cancer cell lines |

The dual chlorine substitutions and methyl positioning in this compound enhance its biological activity compared to other derivatives .

常见问题

Q. Optimization Tips :

- Use anhydrous conditions and inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Adjust stoichiometry of halogenating agents (e.g., 2.2 equivalents of POCl₃) to enhance regioselectivity .

(Advanced) How can X-ray crystallography resolve discrepancies between spectroscopic data and predicted molecular geometry for this compound?

Answer:

Discrepancies often arise from dynamic effects in solution (e.g., tautomerism) versus static solid-state structures. X-ray crystallography provides unambiguous evidence of bond lengths, angles, and intermolecular interactions. For example:

Q. Methodological Approach :

- Collect high-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to reduce thermal motion artifacts.

- Refine structures using SHELX programs, applying restraints for disordered moieties .

- Compare experimental bond lengths/angles with DFT-optimized geometries to identify electronic effects .

(Basic) What analytical techniques are recommended for characterizing purity and stability of this compound under storage conditions?

Answer:

- Purity Analysis :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to standards.

- NMR : Confirm absence of proton signals from impurities (e.g., residual solvents like DMSO at δ 2.5 ppm).

- Stability Assessment :

Q. Storage Recommendations :

- Store in airtight containers under nitrogen at –20°C to prevent hydrolysis and oxidation.

(Advanced) How do intermolecular interactions influence the biological activity of quinoline derivatives, and what strategies can modulate these interactions?

Answer:

Intermolecular forces (e.g., hydrogen bonding, π-π stacking) affect solubility, membrane permeability, and target binding. For this compound:

Q. Modulation Strategies :

- Introduce polar substituents (e.g., –OH, –NH₂) at non-critical positions to improve aqueous solubility without compromising activity .

- Employ prodrug approaches (e.g., ester hydrolysis in vivo) to enhance bioavailability .

(Advanced) How can researchers address contradictions in reported antibacterial activity data for structurally similar quinolones?

Answer:

Discrepancies often stem from variations in:

- Experimental Design : Differences in bacterial strains, inoculum size, or MIC determination protocols.

- Compound Handling : Degradation due to improper storage (e.g., ester hydrolysis under humid conditions).

Q. Resolution Strategies :

- Standardized Assays : Use CLSI guidelines with reference strains (e.g., E. coli ATCC 25922).

- Stability Profiling : Pre-test compounds via LC-MS to confirm integrity.

- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at C7 enhance DNA gyrase inhibition) .

(Basic) What safety precautions are essential when handling this compound in laboratory settings?

Answer:

Q. Emergency Protocols :

- Skin Contact : Wash with soap and water for 15 minutes; seek medical attention if irritation persists.

- Ingestion : Rinse mouth with water; do not induce vomiting .

(Advanced) How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Answer:

- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP (target <3), solubility, and CYP450 inhibition.

- Docking Studies : AutoDock Vina simulates binding to DNA gyrase (PDB: 1KZN); optimize substituents for hydrogen bonds with Ser84 and Asp88 .

Q. Case Study :

- Methyl-to-cyclopropyl substitution at N1 (as in ciprofloxacin analogs) reduces plasma protein binding and extends half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。